molecular formula C27H31N5O3.2CF3CO2H B1150197 BIBP 3226 trifluoroacetate

BIBP 3226 trifluoroacetate

Cat. No. B1150197
M. Wt: 701.61
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mixed non-peptide neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptor antagonist (Ki values are 1.1, 79, 108, > 1000, > 1000 and >1000 for rNPY Y1, hNPFF2, rNPFF, rNPY Y2, rNPY Y4 and rNPY Y5 respectively). Produces an anxiogenic-like effect in rats following i.c.v. administration.

Scientific Research Applications

Catalyst in Synthesis of Bimetallic Catalysts

The heterometallic complex containing trifluoroacetate groups has been used as a precursor for the preparation of bimetallic Pd-Bi carbon-supported catalysts. This process involves modifying the carbon support to increase oxygenated functions, followed by grafting the complex via ligand exchange and thermal activation. The resulting catalyst shows increased activity compared to materials prepared from homometallic precursors (Li et al., 2009).

Inhibition of Nicotinic Receptor-Mediated Secretion

BIBP 3226 has shown the ability to inhibit nicotinic receptor-stimulated catecholamine secretion in bovine chromaffin cells. Its effect is independent of neuropeptide Y action, suggesting a non-competitive inhibition mechanism. This finding indicates that BIBP 3226 not only acts as a neuropeptide Y receptor antagonist but also inhibits catecholamine secretion (Zhang et al., 1998).

Interaction with Human Y1 Receptor

Research on the interaction between neuropeptide Y, BIBP 3226, and the human Y1 receptor has revealed that BIBP 3226 and neuropeptide Y share an overlapping binding site at this receptor. This finding is crucial for understanding the molecular level interactions of these substances with the Y1 receptor, impacting our understanding of their actions on the cardiovascular and central nervous systems (Sautel et al., 1996).

properties

Molecular Formula

C27H31N5O3.2CF3CO2H

Molecular Weight

701.61

synonyms

N-[(1R)]-4-[(Aminoiminomethyl)amino-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl-α-phenylbenzeneacetamide ditrifluoroacetate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.